molecular formula C20H22N2O3 B2865384 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide CAS No. 921523-80-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide

Cat. No. B2865384
CAS RN: 921523-80-0
M. Wt: 338.407
InChI Key: ZGERBVKLLFYGJM-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Applications

Research has demonstrated the synthesis of compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide, showing potent antiallergic activities. These compounds have been shown to exhibit inhibitory effects on passive cutaneous anaphylaxis in rats and on IgG1-mediated bronchoconstriction in guinea pigs, highlighting their potential as orally active antiallergic agents. The structure-activity relationship studies indicated that specific structural features are essential for enhanced antiallergic activities, such as a specific side chain at the 11-position, a terminal carboxyl moiety, and a dibenzoxepin ring system (Ohshima et al., 1992).

Cardiotonic Activities

In the domain of cardiovascular research, compounds analogous to this compound, specifically designed as lactam analogs, have been identified as potent positive inotropes in dogs. These findings point to their utility in developing new treatments for heart conditions, especially given their demonstrated oral activity and long-acting effects, marking a significant advance in the search for effective cardiotonic medications (Robertson et al., 1986).

Antimicrobial Activities

Another area of application involves the antimicrobial potential of derivatives related to the chemical compound . Specific derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. The results indicate that benzo[f][1,3,5]triazepine derivatives exhibit potent antimicrobial activity, with minimum inhibitory concentrations comparable to those of established antibiotics, suggesting these compounds as promising candidates for developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).

Photophysical and Structural Analysis

Research into the structural and photophysical properties of compounds related to this compound has yielded insights into their unique characteristics. Studies have described the synthesis, crystal structure, and strong blue emission properties of novel fused oxazapolycyclic skeletons, offering implications for their use in materials science and organic electronics (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-4-6-14(9-13)10-18(23)21-15-7-8-17-16(11-15)22-19(24)20(2,3)12-25-17/h4-9,11H,10,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERBVKLLFYGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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